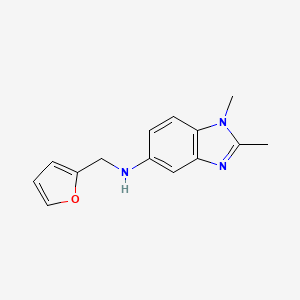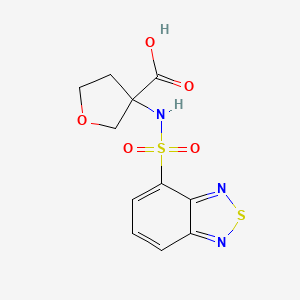![molecular formula C12H18N4 B7595436 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole, also known as DMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMP is a pyrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory cytokines, reduce the activation of microglia, and inhibit the growth of cancer cells. In addition, this compound has been found to have a protective effect on neurons, potentially making it a useful treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, making it a useful tool for studying the role of inflammation in various biological processes. In addition, this compound has been found to have a protective effect on neurons, making it a useful tool for studying neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
未来方向
There are several future directions for research on 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole, including its potential use as a treatment for neurodegenerative diseases, its potential use as a chemotherapeutic agent, and its potential use in the treatment of inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with 1-(2-bromo-2-propyl)pyrazole in the presence of a palladium catalyst. Other methods include the reaction of 3,5-dimethylpyrazole with 1-(2-chloroethyl)pyrazole or 1-(2-bromoethyl)pyrazole in the presence of a base.
科学研究应用
3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole has been found to have a range of potential therapeutic applications, including its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia, which play a role in neuroinflammation. In addition, this compound has been found to have a protective effect on neurons, potentially making it a useful treatment for neurodegenerative diseases. Finally, this compound has been found to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
属性
IUPAC Name |
3,5-dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9(2)15-6-5-12(14-15)8-16-11(4)7-10(3)13-16/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYAKMCYSVXUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)



![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)